molecular formula C36H45Cl2N7O13 B1148387 Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate CAS No. 134907-84-9

Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate

Cat. No.: B1148387
CAS No.: 134907-84-9
M. Wt: 854.7 g/mol
InChI Key: ABPVTPOQYAKASW-UHFFFAOYSA-N
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Description

Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate is a useful research compound. Its molecular formula is C36H45Cl2N7O13 and its molecular weight is 854.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ligand Binding Preferences and Coordination in Copper(II) Complexes

A study by Shakya et al. (2011) explored the ligand binding preferences of a series of potentially pentadentate pyridylbis(aminophenol) ligands. The research demonstrated that these ligands, when combined with copper(II) salts and base, formed either tricopper(II) species or monocopper(II) species depending on the nucleophilicity of the phenol groups in the ligands. The ligands in trimeric and monomeric complexes coordinated in a tetradentate or pentadentate mode via the amine N atoms, the phenolato O atoms, and the pyridyl N atom. This study highlights the significance of the nucleophilicity of phenolate donor groups in determining the tetradentate vs pentadentate coordination preferences of the ligands, which could be vital for understanding the structural and functional roles of such compounds in chemical and biological systems (Shakya et al., 2011).

Cell-Trappable Quinoline-Derivatized Fluoresceins for Biological Zn(II) Detection

Research by McQuade and Lippard (2010) introduced two new cell-trappable fluorescent probes for Zn(II), which are poorly emissive in the off-state but exhibit dramatic increases in fluorescence upon Zn(II) binding. These probes displayed selectivity for Zn(II) over other biologically relevant metal cations, toxic heavy metals, and most first-row transition metals and were of appropriate affinity to reversibly bind Zn(II) at physiological levels. One of the probes, QZ2E, localized to the Golgi apparatus in live cells, indicating its potential utility in biological imaging and sensing applications, particularly in tracking the distribution and concentration of Zn(II) within cells (McQuade & Lippard, 2010).

Properties

IUPAC Name

pentaazanium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30Cl2N2O13.5H3N/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);5*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPVTPOQYAKASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)[O-])Cl)N(CC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45Cl2N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657539
Record name Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

854.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134907-84-9
Record name Pentakisammonium 2,2'-{[2-(2-{2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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